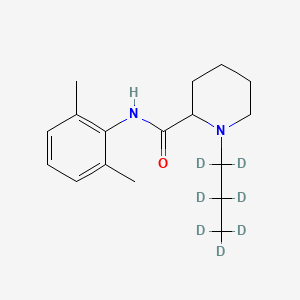

(Rac)-Ropivacaine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H26N2O |

|---|---|

Poids moléculaire |

281.44 g/mol |

Nom IUPAC |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/i1D3,4D2,11D2 |

Clé InChI |

ZKMNUMMKYBVTFN-JNIQENOFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

SMILES canonique |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Origine du produit |

United States |

Foundational & Exploratory

(+/-)-Ropivacaine-d7 (propyl-d7) chemical properties

An In-Depth Technical Guide to (+/-)-Ropivacaine-d7 (propyl-d7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (+/-)-Ropivacaine-d7 (propyl-d7), a deuterated analog of the local anesthetic Ropivacaine. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Core Chemical Properties

(+/-)-Ropivacaine-d7 is a stable, isotopically labeled form of Ropivacaine, where seven hydrogen atoms on the propyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Table 1: Chemical and Physical Properties of (+/-)-Ropivacaine-d7 (propyl-d7)

| Property | Value | Source(s) |

| CAS Number | 1392208-04-6 | [3] |

| Molecular Formula | C₁₇H₁₉D₇N₂O | [4] |

| Molecular Weight | 281.48 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 115 - 117 °C | |

| Solubility | No data available | |

| log Pow (Octanol/Water) | 2.9 | |

| Storage Temperature | -20°C Freezer, under inert atmosphere, hygroscopic |

Mechanism of Action (Ropivacaine)

Ropivacaine, the non-deuterated parent compound, is a long-acting amide local anesthetic. Its primary mechanism of action involves the reversible inhibition of sodium ion influx into nerve fibers, which is essential for the propagation of nerve impulses. By blocking voltage-gated sodium channels, ropivacaine increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This action is potentiated by a dose-dependent inhibition of potassium channels. Ropivacaine exhibits a greater degree of sensory block compared to motor block, which is attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine.

Caption: Mechanism of action of Ropivacaine in blocking nerve impulses.

Experimental Protocols

Quantification of Ropivacaine and its Metabolites using LC-MS/MS

(+/-)-Ropivacaine-d7 is commonly used as an internal standard for the quantification of ropivacaine and its metabolites in biological matrices. The following is a representative protocol derived from published methods.

1. Sample Preparation (Protein Precipitation):

-

To a 40 µL aliquot of plasma, add 80 µL of ice-cold acetonitrile containing a known concentration of (+/-)-Ropivacaine-d7 (e.g., 50 ng/mL) as the internal standard.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed (e.g., 6100 x g for 30 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum evaporator at room temperature.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used, for example, a Gemini NX-C18, 3.0 x 100 mm, 3 µm particle size.

-

Mobile Phase A: 0.05% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient is employed to separate the analytes. For instance: 0-2 min hold at 5% B, then a linear gradient to 30% B over 2 minutes, followed by a return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-4 µL.

-

Column Temperature: 15°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ropivacaine: m/z 275.1 → 126.1.

-

3-OH-Ropivacaine: (Requires specific optimization).

-

(+/-)-Ropivacaine-d7 (Internal Standard): m/z 282.1 → 133.1.

-

-

Caption: Workflow for the quantification of Ropivacaine using LC-MS/MS.

Synthesis of (+/-)-Ropivacaine-d7

The synthesis of (+/-)-Ropivacaine-d7 would follow a similar pathway to the non-deuterated compound, utilizing a deuterated starting material. A plausible synthetic route is the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a deuterated propyl bromide.

1. Reaction:

-

Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable solvent such as tetrahydrofuran (THF).

-

Add 1-bromopropane-d7 to the reaction mixture.

-

Reflux the mixture for approximately 20-24 hours.

2. Work-up and Purification:

-

After the reaction is complete, filter off any inorganic salts that have formed.

-

Evaporate the solvent to obtain the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent like diisopropyl ether.

-

Wash the filtered solid with the same solvent and dry under vacuum to yield (+/-)-Ropivacaine-d7.

Caption: A logical pathway for the synthesis of (+/-)-Ropivacaine-d7.

Safety Information

(+/-)-Ropivacaine-d7 is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis and Characterization of (+/-)-Ropivacaine-d7

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated local anesthetic, (+/-)-Ropivacaine-d7. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

(+/-)-Ropivacaine is a long-acting amide local anesthetic. Its deuterated analog, (+/-)-Ropivacaine-d7, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. The incorporation of seven deuterium atoms on the N-propyl group provides a distinct mass shift, facilitating its differentiation from the unlabeled drug without significantly altering its physicochemical properties.

Synthesis of (+/-)-Ropivacaine-d7

The synthesis of (+/-)-Ropivacaine-d7 is a multi-step process that begins with the coupling of piperidine-2-carboxylic acid with 2,6-dimethylaniline, followed by N-alkylation using a deuterated propyl source. The following protocol is a representative procedure based on established methods for the synthesis of ropivacaine and its analogs.

Experimental Protocol: Synthesis of (+/-)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate 1)

-

Reaction Setup: In a round-bottom flask, suspend (±)-pipecolic acid (1 equivalent) in a suitable organic solvent such as toluene.

-

Activation: Add thionyl chloride (1.2 equivalents) dropwise at 0-5°C to convert the carboxylic acid to the acid chloride. The reaction mixture is then stirred at room temperature for 2-3 hours.

-

Amidation: In a separate flask, dissolve 2,6-dimethylaniline (1.1 equivalents) and a base, such as triethylamine (1.5 equivalents), in toluene.

-

Coupling: The freshly prepared acid chloride solution is added dropwise to the 2,6-dimethylaniline solution at 0-5°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (+/-)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Experimental Protocol: Synthesis of (+/-)-Ropivacaine-d7

-

N-Alkylation Setup: Dissolve the intermediate (+/-)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0°C. The mixture is stirred for 30-60 minutes at this temperature.

-

Deuterated Alkylating Agent: Add 1-bromo-propane-d7 (1.1 equivalents) to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 18-24 hours.

-

Quenching and Extraction: The reaction is carefully quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude (+/-)-Ropivacaine-d7 is purified by flash column chromatography on silica gel to yield the final product.

Characterization of (+/-)-Ropivacaine-d7

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized (+/-)-Ropivacaine-d7.

Quantitative Data Summary

| Parameter | Specification |

| Chemical Formula | C₁₇H₁₉D₇N₂O |

| Molecular Weight | 281.45 g/mol |

| Purity (HPLC) | ≥98%[1] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₇) |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and water |

Spectroscopic Data

Mass Spectrometry (LC-MS/MS): Mass spectrometry is a critical tool for confirming the mass of the deuterated compound and for its use as an internal standard.

| Ion Type | m/z |

| Parent Ion [M+H]⁺ | 282.1 |

| Fragment Ion | 133.1 |

Note: The mass spectrum of the deuterated compound will show a mass shift of +7 amu compared to the unlabeled ropivacaine ([M+H]⁺ = 275.1).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structure and the location of the deuterium labels. The ¹H NMR spectrum of (+/-)-Ropivacaine-d7 is expected to be similar to that of unlabeled ropivacaine, with the notable absence of signals corresponding to the N-propyl group. The ¹³C NMR will show signals for all carbons, though the signals for the deuterated carbons may be broadened or show coupling to deuterium.

Reference ¹H NMR data for Ropivacaine Hydrochloride (signals for the propyl group are absent in the d7-analog): Aromatic protons typically appear in the range of 7.0-7.2 ppm. The piperidine ring protons appear as a complex set of multiplets between 1.5 and 3.5 ppm. The methyl groups on the aromatic ring appear as a singlet around 2.2 ppm.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for (+/-)-Ropivacaine-d7.

Mechanism of Action: Sodium Channel Blockade

Ropivacaine, like other local anesthetics, exerts its primary effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

Caption: Mechanism of Ropivacaine's sodium channel blockade.

Modulation of Inflammatory Signaling

Recent research has indicated that ropivacaine may also exert anti-inflammatory effects by modulating intracellular signaling pathways. One such pathway involves the inhibition of the TRAF2/PI3K/Akt/NF-κB axis.

Caption: Ropivacaine's modulation of the TRAF2/PI3K/Akt/NF-κB pathway.

Conclusion

This technical guide outlines a robust methodology for the synthesis of (+/-)-Ropivacaine-d7 and details the key characterization techniques required to ensure its quality and suitability for use in demanding analytical applications. The provided diagrams illustrate the synthetic workflow and the established and emerging mechanisms of action of ropivacaine, offering valuable insights for researchers in pharmacology and drug development.

References

Introduction to Ropivacaine and its Deuterated Analog

An in-depth analysis of the scientific applications of (+/-)-Ropivacaine-d7 (propyl-d7) reveals its primary role as a stable isotope-labeled internal standard in bioanalytical mass spectrometry assays. This guide elucidates its function and provides detailed methodologies for its application in research and drug development.

Ropivacaine is a long-acting local anesthetic belonging to the amino amide group. It functions by reversibly blocking nerve impulse conduction through the inhibition of sodium ion channels. Its clinical applications include surgical anesthesia and acute pain management.

(+/-)-Ropivacaine-d7 (propyl-d7) is a deuterated analog of Ropivacaine. In this molecule, seven hydrogen atoms on the propyl group have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Ropivacaine but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug in a mass spectrometer, making it an ideal internal standard for quantitative analysis.

Core Application: Internal Standard in Mass Spectrometry

The principal application of (+/-)-Ropivacaine-d7 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are developed for the precise quantification of Ropivacaine in biological matrices such as plasma, serum, and tissue samples.

The use of a stable isotope-labeled internal standard like Ropivacaine-d7 is considered the gold standard in quantitative bioanalysis for several reasons:

-

Correction for Matrix Effects: It co-elutes with the analyte (Ropivacaine) during chromatography, experiencing similar ionization suppression or enhancement in the mass spectrometer's ion source.

-

Compensation for Sample Loss: It accounts for any loss of analyte during sample preparation, extraction, and injection.

-

Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the method's accuracy and precision are significantly improved.

Experimental Workflow for Ropivacaine Quantification

The following diagram illustrates a typical workflow for the quantification of Ropivacaine in a biological sample using Ropivacaine-d7 as an internal standard.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of Ropivacaine in human plasma, adapted from common methodologies in published literature.

1. Materials and Reagents:

-

Ropivacaine hydrochloride (analytical standard)

-

(+/-)-Ropivacaine-d7 (propyl-d7) (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Ethyl acetate (HPLC grade)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Ropivacaine and Ropivacaine-d7 in methanol.

-

Working Solutions: Prepare serial dilutions of the Ropivacaine stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of Ropivacaine-d7 (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the internal standard working solution (Ropivacaine-d7).

-

Vortex mix for 30 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of ethyl acetate for liquid-liquid extraction.

-

Vortex mix for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

The specific mass transitions for Ropivacaine and Ropivacaine-d7 would be optimized.

-

Quantitative Data and Method Parameters

The following table summarizes typical mass spectrometry parameters and performance data for a Ropivacaine quantification assay using Ropivacaine-d7 as an internal standard.

| Parameter | Ropivacaine (Analyte) | (+/-)-Ropivacaine-d7 (Internal Standard) |

| Precursor Ion (Q1) m/z | 275.2 | 282.2 |

| Product Ion (Q3) m/z | 126.1 | 133.1 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) |

| Declustering Potential | Optimized (e.g., 80 V) | Optimized (e.g., 80 V) |

| Linearity Range | 1 - 1000 ng/mL | N/A |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |

| Intra-day Precision (%CV) | < 15% | N/A |

| Inter-day Precision (%CV) | < 15% | N/A |

| Accuracy (%Bias) | 85 - 115% | N/A |

Signaling Pathways and Logical Relationships

While Ropivacaine itself acts on sodium ion channels, its deuterated form, Ropivacaine-d7, is not used to study these signaling pathways directly. Its purpose is purely analytical. The logical relationship in its use is that its physical and chemical properties closely mimic those of Ropivacaine, ensuring that it behaves identically during the analytical process, thus serving as a reliable internal standard. The following diagram illustrates this logical relationship.

Conclusion

(+/-)-Ropivacaine-d7 (propyl-d7) is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of Ropivacaine in complex biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments, ultimately contributing to the safe and effective use of Ropivacaine as a local anesthetic. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical methods.

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (+/-)-Ropivacaine-d7

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: (+/-)-Ropivacaine-d7 is a deuterated analog of Ropivacaine. The substitution of hydrogen with deuterium atoms is primarily utilized for analytical purposes (e.g., as an internal standard in mass spectrometry) and to study metabolic pathways. This modification does not alter the fundamental pharmacodynamic mechanism of action at the molecular target. Therefore, this guide details the established in vitro mechanism of action of Ropivacaine, which is directly applicable to its deuterated form.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Ropivacaine is a long-acting amide local anesthetic that exerts its therapeutic effect by reversibly blocking nerve impulse conduction.[1] The primary molecular target for this action is the voltage-gated sodium channel (NaV), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells.[2][3]

The mechanism is not a simple occlusion of the channel pore but a dynamic, state-dependent interaction best described by the Modulated Receptor Hypothesis .[4][5] This hypothesis posits that Ropivacaine has different binding affinities for the three main conformational states of the NaV channel:

-

Resting (Closed) State: In this state, prevalent at negative membrane potentials, the channel is closed but capable of opening. Ropivacaine has a low affinity for the resting state.

-

Open (Activated) State: Upon membrane depolarization, the channel briefly opens, allowing Na+ influx. Ropivacaine exhibits a higher affinity for the open state.

-

Inactivated State: Following opening, the channel enters a non-conductive, inactivated state. Ropivacaine demonstrates the highest affinity for the inactivated state, binding tightly and stabilizing it.

By preferentially binding to the open and inactivated states, Ropivacaine prevents the channel from returning to the resting state, thereby inhibiting the sodium influx required for subsequent action potentials. This leads to a failure of nerve impulse propagation and a resultant local anesthetic effect.

Tonic vs. Phasic (Use-Dependent) Blockade

The state-dependent affinity of Ropivacaine gives rise to two distinct types of inhibition:

-

Tonic Block: This refers to the baseline level of channel inhibition that occurs when the nerve is at rest or stimulated infrequently. It is primarily a result of the drug's low-affinity binding to resting channels.

-

Phasic (Use-Dependent) Block: This is an incremental increase in channel blockade that occurs during high-frequency nerve stimulation (i.e., repetitive firing). As more channels cycle through the open and inactivated states, more high-affinity binding sites become available to Ropivacaine, enhancing the blocking effect. This phenomenon is clinically significant, as it suggests Ropivacaine is more effective on nerves that are actively transmitting signals, such as those in a painful state.

Quantitative Data: In Vitro Inhibition of NaV Channels

The inhibitory potency of Ropivacaine is quantified by the half-maximal inhibitory concentration (IC50). This value varies depending on the specific NaV channel subtype, the tissue, and the experimental conditions, particularly the holding membrane potential (Vh) which influences the population of channels in the inactivated state.

| Target Channel / Tissue | Experimental Condition | IC50 Value (μM) | Reference(s) |

| Human Cardiac NaV1.5 (SCN5A) | Open-Channel Block | 322.2 ± 29.9 | |

| Inactivated-State Block | 2.73 ± 0.27 | ||

| Rat Dorsal Horn Neurons | Tonic Block (Vh = -80 mV) | 117.3 | |

| Voltage-Dependent Block (Vh = -60 mV) | 74.3 | ||

| Rat Dorsal Root Ganglion (DRG) Neurons | TTX-Sensitive (TTX-S) Channels | 116 ± 35 | |

| TTX-Resistant (TTX-R) Channels | 54 ± 14 | ||

| Rat Brain (rNaV1.2) | Tonic Inhibition | Less sensitive than rNaV1.5 | |

| Rat Cardiac (rNaV1.5) | Tonic Inhibition | More sensitive than rNaV1.2 |

TTX: Tetrodotoxin

These data quantitatively confirm the mechanism of action:

-

State-Dependency: The IC50 for inactivated human cardiac channels (2.73 μM) is over 100-fold lower than for open channels (322.2 μM), highlighting the profound preference for the inactivated state.

-

Voltage-Dependency: A more depolarized holding potential (-60 mV vs. -80 mV) increases the proportion of inactivated channels, resulting in a lower IC50 (74.3 μM vs. 117.3 μM).

-

Subtype Selectivity: Ropivacaine demonstrates preferential blockade of TTX-R channels, which are predominantly expressed in nociceptive (pain-sensing) small DRG neurons, potentially contributing to its differential sensory block.

Experimental Protocols: Patch-Clamp Electrophysiology

The characterization of Ropivacaine's interaction with NaV channels is primarily achieved using patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell.

General Protocol: Whole-Cell Voltage Clamp

-

Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells or Xenopus oocytes are commonly used. These cells are heterologously transfected to express a specific, homogenous population of a single NaV channel subtype (e.g., human SCN5A).

-

Primary Neurons: Alternatively, neurons are enzymatically dissociated from specific tissues, such as rat dorsal root ganglia (DRG), to study native channel populations.

-

-

Recording:

-

A glass micropipette filled with a conductive intracellular solution is sealed onto the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior, achieving the "whole-cell" configuration.

-

A voltage-clamp amplifier controls the cell's membrane potential and measures the resulting sodium current (I_Na).

-

-

Voltage Protocols:

-

Tonic Block Measurement: The membrane is held at a negative potential (e.g., -80 mV to -120 mV) where most channels are in the resting state. Brief depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to elicit I_Na. The reduction in peak current amplitude after application of Ropivacaine is measured to determine the IC50 for tonic block.

-

Use-Dependent Block Measurement: A train of repetitive depolarizing pulses (e.g., 5-10 Hz) is applied. The progressive decrease in I_Na amplitude from the first pulse to the last in the presence of Ropivacaine demonstrates use-dependent block.

-

Inactivated-State Block Measurement: A long depolarizing prepulse is used to accumulate channels in the inactivated state before a test pulse measures the available current. The shift in the steady-state inactivation curve to more hyperpolarized potentials in the presence of Ropivacaine is used to calculate the affinity for the inactivated state.

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of Ropivacaine.

-

These curves are fitted with the Hill equation to calculate the IC50 value.

-

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of (+/-)-Ropivacaine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of (+/-)-Ropivacaine-d7, a deuterated analog of the local anesthetic Ropivacaine. This stable isotope-labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical method development, primarily serving as an internal standard for the accurate quantification of Ropivacaine in biological matrices. This document outlines the available commercial sources, their product specifications, and detailed experimental protocols for its application.

Commercial Availability and Product Specifications

Several reputable suppliers offer (+/-)-Ropivacaine-d7 and its hydrochloride salt for research purposes. The following tables summarize the key quantitative data available from these suppliers. It is important to note that while suppliers provide general product specifications, lot-to-lot variability can exist. Therefore, it is always recommended to refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Table 1: Commercial Suppliers of (+/-)-Ropivacaine-d7

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (Deuterium Incorporation) |

| Santa Cruz Biotechnology | Ropivacaine-d7[1] | 1392208-04-6 | C₁₇H₁₉D₇N₂O | 281.45[1] | ≥98%[1] | Not specified |

| Toronto Research Chemicals (via LGC Standards) | (±)-Ropivacaine-d7 (propyl-d7)[2] | 1392208-04-6 | C₁₇H₁₉D₇N₂O | 281.444[2] | >95% (HPLC) | Not specified |

| MedchemExpress | (Rac)-Ropivacaine-d7 | 1392208-04-6 | Not specified | Not specified | Not specified | Not specified |

Table 2: Commercial Suppliers of (+/-)-Ropivacaine-d7 Hydrochloride

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (Deuterium Incorporation) |

| Cayman Chemical | (–)-Ropivacaine-d7 (hydrochloride) | 1217667-10-1 | C₁₇H₁₉D₇N₂O • HCl | 317.9 | ≥98% ((–)-Ropivacaine) | ≥99% deuterated forms (d₁-d₇); ≤1% d₀ |

| Santa Cruz Biotechnology | Ropivacaine-d7 Hydrochloride | 1217667-10-1 | C₁₇H₂₀D₇ClN₂O | 317.91 | Not specified | Not specified |

| Toronto Research Chemicals (via LGC Standards) | Ropivacaine-d7 Hydrochloride | 1217667-10-1 | C₁₇H₂₀D₇ClN₂O | 317.91 | >95% (HPLC) | Not specified |

| Pharmaffiliates | Ropivacaine-d7 Hydrochloride | 1217667-10-1 | C₁₇H₂₀D₇ClN₂O | 317.91 | Not specified | Not specified |

| MedchemExpress | Ropivacaine-d7 hydrochloride | Not specified | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols: Bioanalytical Application of (+/-)-Ropivacaine-d7

(+/-)-Ropivacaine-d7 is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ropivacaine in biological samples such as plasma and cerebrospinal fluid. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting ropivacaine from plasma samples is protein precipitation.

Methodology:

-

To 200 µL of plasma sample (or standard/quality control), add 100 µL of the internal standard working solution ((+/-)-Ropivacaine-d7 in a suitable organic solvent like methanol or acetonitrile).

-

Add 500 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 3 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The chromatographic separation is crucial for resolving ropivacaine and its metabolites from other endogenous matrix components. A reversed-phase C18 column is typically employed.

Typical LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. A typical gradient might be:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear ramp to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

MRM Transitions:

-

Ropivacaine: The precursor ion is the protonated molecule [M+H]⁺. A common transition is m/z 275.2 → 126.1.

-

(+/-)-Ropivacaine-d7 (IS): The precursor ion is [M+H]⁺. The corresponding transition is m/z 282.2 → 133.1.

The specific collision energy and other MS parameters should be optimized for the instrument in use to achieve maximum sensitivity and specificity.

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of ropivacaine in plasma samples using (+/-)-Ropivacaine-d7 as an internal standard.

Caption: Bioanalytical workflow for ropivacaine quantification.

Signaling Pathway: Mechanism of Action of Ropivacaine

Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of nerve impulses.

Caption: Mechanism of action of Ropivacaine.

References

stability and storage conditions for (+/-)-Ropivacaine-d7

An In-depth Technical Guide on the Stability and Storage of (+/-)-Ropivacaine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (+/-)-Ropivacaine-d7. The information presented is curated for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in analytical and bioanalytical applications. While specific stability data for the deuterated analog in various solution forms is limited in publicly available literature, this guide consolidates the available information for the solid form and extensively leverages the well-documented stability profile of non-deuterated ropivacaine as a surrogate, given their structural similarity.

Overview of (+/-)-Ropivacaine-d7

(+/-)-Ropivacaine-d7 is the deuterium-labeled version of ropivacaine, an amide-type local anesthetic. It is primarily used as an internal standard for the quantification of ropivacaine in biological matrices by mass spectrometry-based assays (GC-MS or LC-MS)[1][2][3]. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection without significantly altering the chemical properties of the molecule.

Chemical Information:

-

Synonyms: (S)-Ropivacaine-d7, Ropivacaine-d7 Hydrochloride

-

Molecular Formula: C₁₇H₁₉D₇N₂O · HCl

-

Purity: Typically ≥99% deuterated forms (d1-d7)

Storage and Stability of Solid (+/-)-Ropivacaine-d7

The solid form of (+/-)-Ropivacaine-d7 hydrochloride is stable for extended periods when stored under appropriate conditions.

Table 1: Recommended Storage and Stability of Solid (+/-)-Ropivacaine-d7

| Parameter | Recommendation | Citation(s) |

| Storage Temperature | -20°C | |

| Long-Term Stability | ≥ 4 years | |

| Shipping Temperature | Room temperature (in the continental US) | |

| Formulation | A solid |

Stability of Ropivacaine in Solution

Detailed stability studies on (+/-)-Ropivacaine-d7 in various solutions are not widely published. However, extensive research on the non-deuterated form, ropivacaine, provides critical insights into its behavior in solution. These findings are considered highly relevant for the deuterated analog.

pH Influence

Ropivacaine is a weak base, typically formulated in an acidic solution to ensure solubility. The pH of the solution is a critical factor for its stability, particularly concerning precipitation.

-

Acidic pH: Ropivacaine solutions are most stable in a pH range of 4.0 to 5.0.

-

Alkalinization: Increasing the pH with agents like sodium bicarbonate increases the proportion of the nonionized, lipid-soluble form. However, this can lead to precipitation. A study showed that drug loss to precipitation can reach 25-30% and that precipitation increases with time, reaching a plateau after 20 minutes. Therefore, alkalinized solutions should be used within 5-10 minutes of preparation and are not recommended for continuous infusions.

Temperature Influence

The stability of ropivacaine solutions is temperature-dependent. Lower temperatures generally confer greater stability.

Table 2: Temperature-Dependent Stability of Ropivacaine in Admixtures

| Admixture Component(s) | Container | Storage Temperature | Stability Finding | Citation(s) |

| Diamorphine | Syringes | 40°C | 10% degradation of diamorphine in 6 days | |

| Diamorphine | Syringes | 21°C | 10% degradation of diamorphine in 16 days | |

| Diamorphine | Syringes | 4°C | 10% degradation of diamorphine in 30 days | |

| Diamorphine | Polybags | 40°C | 10% degradation of diamorphine in 6 days | |

| Diamorphine | Polybags | 21°C | 10% degradation of diamorphine in 28 days | |

| Diamorphine | Polybags | 4°C | 9% degradation of diamorphine at 70 days | |

| Butorphanol | Polyolefin Bags | 4°C and 25°C | Stable for at least 15 days (>97% of initial concentration) | |

| Morphine & Ziconotide | Implantable Pump | 37°C | Ropivacaine showed excellent physicochemical stability for 60 days |

Photostability

A study on a ropivacaine and fentanyl admixture in ethylene-vinyl acetate (EVA) bags and glass containers found the solution to be stable for 51 days at room temperature, even when unprotected from light.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods. A general protocol involves exposing the drug substance to several stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 1 N HCl at 90°C for 12 hours.

-

Base Hydrolysis: 1 N NaOH at 90°C for 12 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 12 hours.

-

Thermal Degradation: Exposure to dry heat.

-

Photolytic Degradation: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.

Example HPLC Method for Stability Testing

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the stability of ropivacaine.

Table 3: Example HPLC Method Parameters for Ropivacaine Analysis

| Parameter | Condition | Citation(s) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile: Methanol: Water (40:30:30 v/v) with 0.1% Triethanolamine | |

| Flow Rate | 1.0 - 1.5 mL/min | |

| Detection | UV at 206 nm or 270 nm | |

| Column Temperature | Room Temperature |

Visualizations

Ropivacaine Metabolic Pathway

Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathways are aromatic hydroxylation and N-dealkylation. Understanding this pathway is crucial for bioanalytical studies.

Caption: Metabolic pathway of ropivacaine in the liver.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like (+/-)-Ropivacaine-d7.

Caption: General experimental workflow for a stability study.

Summary and Recommendations

-

Solid Storage: (+/-)-Ropivacaine-d7 as a solid is highly stable and should be stored at -20°C for long-term use.

-

Solution Preparation: When preparing solutions, be mindful of the pH. For maximum solubility and stability, maintain an acidic pH (4-5). Avoid alkalinization unless the solution is for immediate use, as it can lead to precipitation.

-

Solution Storage: If solutions need to be stored, refrigeration at 4°C is recommended to minimize degradation. Protect from light where feasible, although ropivacaine shows considerable photostability.

-

Analytical Method: A validated, stability-indicating HPLC method is crucial for accurately assessing the purity and concentration of (+/-)-Ropivacaine-d7 over time.

This guide provides a foundational understanding of the stability and storage considerations for (+/-)-Ropivacaine-d7, enabling researchers to ensure the integrity of their analytical standards and the accuracy of their experimental results.

References

isotopic purity of (+/-)-Ropivacaine-d7

An In-Depth Technical Guide on the Isotopic Purity of (+/-)-Ropivacaine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Ropivacaine-d7 is the deuterated analog of the local anesthetic ropivacaine. It serves as a critical internal standard in bioanalytical studies for the accurate quantification of ropivacaine and its metabolites in biological matrices.[1][2][3] The precision and reliability of such pharmacokinetic and pharmacodynamic studies are contingent upon the chemical and isotopic purity of the deuterated standard. A high isotopic purity, meaning a high percentage of the molecules are the desired d7 isotopologue with minimal presence of d0 to d6 species, is essential to prevent interference and ensure accurate mass spectrometric quantification. This guide provides a comprehensive overview of the methods used to determine the and summarizes commercially available specifications.

Data Presentation: Commercially Available Specifications

The chemical and can vary between suppliers. The following table summarizes the specifications from various commercial sources. Researchers should always refer to the lot-specific certificate of analysis for precise data.

| Supplier/Reference | Chemical Purity | Isotopic Purity (Deuterium Incorporation) | CAS Number |

| Santa Cruz Biotechnology | ≥98% | Not specified | 1392208-04-6[4] |

| MedchemExpress | 99.38% | Not specified | 684647-62-9[5] |

| LGC Standards | >95% (HPLC) | Not specified | 1217667-10-1 (HCl salt) |

| LGC Standards (CDN Isotopes) | min 98% Chemical Purity | 98 atom % D | 1392208-04-6 |

Note: "Isotopic Purity" can be defined in different ways. "Atom % D" refers to the percentage of deuterium atoms at the labeled positions. A comprehensive analysis would also include the distribution of different isotopologues (d0-d7).

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for verifying the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

This method is used to determine the relative abundance of each isotopologue (d0 to d7) of Ropivacaine.

a. Sample Preparation:

-

Prepare a stock solution of (+/-)-Ropivacaine-d7 in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

b. Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the different isotopologues.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis Method: Perform a full scan mass spectrum of the prepared solution. It may be beneficial to use liquid chromatography (LC) to separate the analyte from any potential impurities before it enters the mass spectrometer.

c. Data Analysis:

-

Acquire the full scan mass spectrum and identify the peaks corresponding to the protonated molecules of each isotopologue ([M+H]+), from the unlabeled ropivacaine (d0) to the fully deuterated ropivacaine (d7).

-

Integrate the peak area for each isotopologue.

-

Correct the intensities of the isotopologue peaks for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N).

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration

NMR spectroscopy can confirm the positions of deuteration and provide an estimate of the isotopic enrichment at each site.

a. Sample Preparation:

-

Dissolve an accurately weighed amount of (+/-)-Ropivacaine-d7 in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6).

b. Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher NMR spectrometer.

-

Nuclei: ¹H (Proton) and ²H (Deuterium) NMR spectra should be acquired.

c. Data Acquisition and Analysis:

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration (the n-propyl group) confirms the incorporation of deuterium. The percentage of deuteration can be estimated by integrating any residual proton signals at the deuterated positions and comparing them to the integrals of non-deuterated protons in the molecule.

-

²H NMR: Acquire a deuterium NMR spectrum. The chemical shifts of the deuterium signals should correspond to the proton signals of the unlabeled compound, confirming the positions of deuteration. The relative integrals of the deuterium signals can provide an estimate of the isotopic enrichment at each labeled site.

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of .

Caption: Workflow for Isotopic Purity Analysis of (+/-)-Ropivacaine-d7.

References

- 1. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]

- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

Ropivacaine: A Technical Guide to its Metabolism and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine is a long-acting amide local anesthetic, distinguished by its S-enantiomer formulation, which contributes to its favorable safety profile, particularly its reduced cardiotoxicity and central nervous system (CNS) toxicity compared to bupivacaine.[1][2][3] A thorough understanding of its metabolic fate is critical for optimizing clinical use, predicting drug-drug interactions, and ensuring patient safety, especially in specific populations such as those with hepatic or renal impairment.[4] This guide provides a detailed overview of the metabolic pathways, enzymatic processes, and resulting metabolites of ropivacaine, supported by quantitative data and experimental methodologies.

Metabolic Pathways and Enzymology

Ropivacaine is extensively metabolized in the liver, with only about 1% of the administered dose being excreted unchanged in the urine.[5] The biotransformation of ropivacaine primarily proceeds through two major pathways: aromatic hydroxylation and N-dealkylation, which are catalyzed by the cytochrome P450 (CYP) enzyme system.

-

Aromatic Hydroxylation: The principal metabolic route is the hydroxylation of the aromatic ring to form 3'-hydroxy-ropivacaine. This reaction is predominantly mediated by CYP1A2 . 3'-hydroxy-ropivacaine is the major metabolite found in urine, accounting for approximately 37% of the administered dose, primarily in its conjugated form. A minor hydroxylation product, 4'-hydroxy-ropivacaine, is also formed.

-

N-dealkylation: The second major pathway involves the removal of the propyl group from the piperidine nitrogen, leading to the formation of 2',6'-pipecoloxylidide (PPX). This reaction is mainly catalyzed by CYP3A4 .

Other minor metabolites have been identified, including 2-OH-methyl-ropivacaine and hydroxylated N-dealkylated metabolites like 3-OH-PPX. The hydroxylated metabolites are further conjugated, primarily through sulfation, before renal excretion.

Quantitative Pharmacokinetics and Metabolism

The pharmacokinetic profile of ropivacaine and its metabolites has been well-characterized in healthy volunteers. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Ropivacaine

| Parameter | Intravenous Administration | Epidural Administration |

| Terminal Half-life (t½) | 1.8 ± 0.7 hours | 4.2 ± 1.0 hours |

| Total Plasma Clearance | 397 ± 127 mL/min | - |

| Unbound Plasma Clearance | 7.2 ± 1.6 L/min | - |

| Volume of Distribution (Vd) | 41 ± 7 L | - |

| Renal Clearance | 1 mL/min | - |

| Protein Binding | ~94% (primarily to α1-acid glycoprotein) | - |

Table 2: Urinary Excretion of Ropivacaine and its Metabolites (as % of administered dose)

| Compound | Percentage of Dose Excreted in Urine |

| Unchanged Ropivacaine | 1 ± 0.6% |

| Conjugated 3'-hydroxy-ropivacaine | 37 ± 3% |

| 4'-hydroxy-ropivacaine | < 1% |

| 2',6'-pipecoloxylidide (PPX) | 2% |

| 3-OH-2',6'-pipecoloxylidide (3-OH-PPX) | 3% |

| 2-OH-methyl-ropivacaine | 4-15% (tentatively identified) |

| Total Recovery in Urine | 86 ± 3% (over 96 hours) |

| Total Recovery in Feces | 9 ± 1% (over 96 hours) |

Experimental Protocols

The elucidation of ropivacaine's metabolism has been achieved through a combination of in vivo and in vitro studies. Below are detailed methodologies representative of key experiments.

In Vitro Metabolism using Human Liver Microsomes

This experimental setup is crucial for identifying the primary metabolic pathways and the specific CYP enzymes involved.

Objective: To determine the metabolites of ropivacaine and identify the responsible CYP450 isozymes.

Methodology:

-

Preparation of Microsomes: Human liver microsomes are prepared from donor livers by differential centrifugation. The protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Incubation: Ropivacaine is incubated with human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.

-

CYP Isozyme Identification:

-

Antibody Inhibition: Specific antibodies against different CYP isozymes (e.g., anti-CYP1A2, anti-CYP3A4) are pre-incubated with the microsomes before the addition of ropivacaine to determine their inhibitory effect on the formation of specific metabolites.

-

Recombinant Human P450s: Ropivacaine is incubated with specific recombinant human CYP isozymes (e.g., expressed in lymphoblast cells) to confirm their catalytic activity towards ropivacaine.

-

Chemical Inhibition: Known chemical inhibitors of specific CYP isozymes (e.g., fluvoxamine for CYP1A2, ketoconazole for CYP3A4) are used to assess their impact on metabolite formation.

-

-

Sample Analysis: The reaction is stopped (e.g., by adding a cold organic solvent). The metabolites and remaining parent drug are extracted and analyzed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vivo Pharmacokinetic and Metabolism Study in Human Volunteers

This type of study provides essential data on the absorption, distribution, metabolism, and excretion (ADME) of a drug in the human body.

Objective: To characterize the pharmacokinetics and identify the major metabolites of ropivacaine in humans.

Methodology:

-

Study Population: A cohort of healthy male volunteers is recruited.

-

Drug Administration: A single intravenous infusion of [14C]-labeled ropivacaine is administered over a defined period (e.g., 15 minutes).

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points for up to 96 hours post-administration.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to obtain plasma.

-

Urine and Feces: Total volumes/weights are recorded.

-

-

Analysis:

-

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting to determine the overall excretion profile.

-

Metabolite Profiling and Quantification: Plasma and urine samples are analyzed for unchanged ropivacaine and its metabolites using validated analytical methods like GC, HPLC, or LC-MS/MS. For conjugated metabolites, samples are often treated with enzymes (e.g., β-glucuronidase/arylsulfatase) prior to analysis.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution using non-compartmental analysis.

Visualizations

Ropivacaine Metabolic Pathway

Caption: Metabolic pathway of Ropivacaine.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro metabolism experimental workflow.

Conclusion

The biotransformation of ropivacaine is a well-defined process, primarily occurring in the liver and mediated by CYP1A2 and CYP3A4. The major metabolites, 3'-hydroxy-ropivacaine and 2',6'-pipecoloxylidide, are less active than the parent compound and are efficiently eliminated via the kidneys after conjugation. This extensive metabolism contributes to ropivacaine's favorable safety profile. However, the reliance on specific CYP enzymes highlights the potential for drug-drug interactions with potent inhibitors or inducers of CYP1A2 and, to a lesser extent, CYP3A4. Furthermore, in patients with severe hepatic disease, the clearance of ropivacaine is reduced, necessitating careful dose adjustments. The detailed understanding of ropivacaine's metabolism and the established experimental protocols for its investigation provide a solid foundation for further research and informed clinical practice.

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolism and excretion of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ropivacaine in Human Plasma using (+/-)-Ropivacaine-d7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1][2][3] Accurate and reliable quantification of ropivacaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its safety profile.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical tool due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as (+/-)-Ropivacaine-d7, is essential to compensate for variations during sample preparation and analysis, thereby ensuring the robustness and reliability of the method. This application note provides a detailed protocol for the quantification of ropivacaine in human plasma using (+/-)-Ropivacaine-d7 as an internal standard with a validated LC-MS/MS method.

Experimental Workflow

The overall experimental workflow for the quantification of ropivacaine in human plasma is depicted below.

Figure 1: General workflow for the LC-MS/MS analysis of Ropivacaine.

Experimental Protocols

This section details the methodologies for the quantification of ropivacaine in human plasma.

1. Materials and Reagents

-

Ropivacaine hydrochloride and (+/-)-Ropivacaine-d7 hydrochloride (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Standard Solutions Preparation

-

Stock Solutions: Prepare stock solutions of ropivacaine (e.g., 500 µg/mL) and (+/-)-Ropivacaine-d7 (e.g., 0.5 µg/mL) in a suitable solvent like acetonitrile or water.

-

Working Solutions: Prepare working standard solutions of ropivacaine by serial dilution of the stock solution with a mixture of acetonitrile and water or directly in blank plasma to create calibration standards.

-

Internal Standard Working Solution: The final concentration of the internal standard in the sample solutions is typically around 62.5 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

-

Add 100 µL of the (+/-)-Ropivacaine-d7 internal standard working solution to each tube.

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 3 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| LC System | Perkin Elmer FX-10 HPLC system or equivalent |

| Column | Gemini NX-C18, 3.0 x 100 mm, 3 µm particles (Phenomenex Inc.) or equivalent |

| Column Temperature | 15°C |

| Mobile Phase A | 0.05% (v/v) Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 95% A; 2-4 min: 70% A; 4-7 min: 95% A |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Run Time | Approximately 7 minutes |

5. Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | AB Sciex Triple TOF 4600 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ropivacaine: m/z 275.1 → 126.1 (Collision Energy: 19 V) (+/-)-Ropivacaine-d7 (IS): m/z 282.1 → 133.1 |

| Source Parameters | Source Gas 1: 35 psi, Source Gas 2: 30 psi, Curtain Gas: 25 psi |

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ropivacaine using (+/-)-Ropivacaine-d7 as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Linearity (R²) | Weighting Factor |

| Ropivacaine | Human Plasma | 0.5 - 3000 | > 0.99 | 1/y² |

| Ropivacaine | Human Urine | 5 - 2000 nmol/L | ≥ 0.999 | Not specified |

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (CV%) |

| Ropivacaine | Human Plasma | LLOQ (0.5) | Within ±20% | Within ±20% |

| Low QC (2) | 93.6 - 113.7 | 6.2 - 14.7 | ||

| Mid QC (30, 500) | 93.6 - 113.7 | 6.2 - 14.7 | ||

| High QC (750) | 93.6 - 113.7 | 6.2 - 14.7 | ||

| Ropivacaine | Human Urine | QC Samples | 99 - 115 | 1.9 - 11 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in plasma |

| Selectivity | No significant interfering peaks were observed at the retention times of ropivacaine and the IS in blank plasma samples. |

| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor is below 15%. |

| Carry-over | No significant carry-over effect was observed when a blank sample was injected after the highest concentration standard. |

Conclusion

The described LC-MS/MS method utilizing (+/-)-Ropivacaine-d7 as an internal standard provides a sensitive, selective, and robust approach for the quantification of ropivacaine in human plasma. The detailed protocol and performance characteristics demonstrate that the method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring, adhering to the validation guidelines of regulatory agencies like the FDA and EMA.

References

- 1. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]

- 2. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Application Note: Quantification of Ropivacaine in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ropivacaine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of Ropivacaine for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (Ropivacaine-d7) to ensure accuracy and precision. The method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Introduction

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2][3] Monitoring its concentration in plasma is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing the risk of systemic toxicity.[3][4] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drugs like Ropivacaine in complex biological matrices. This application note provides a detailed protocol for the quantification of Ropivacaine in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and a summary of method validation results.

Experimental

Materials and Reagents

-

Ropivacaine hydrochloride (Reference Standard)

-

Ropivacaine-d7 hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Pipettes and tips

-

Vortex mixer

-

Autosampler vials

Protocols

Preparation of Stock and Working Solutions

-

Ropivacaine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ropivacaine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Ropivacaine-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ropivacaine-d7 hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Ropivacaine Working Solutions: Prepare a series of working solutions by serially diluting the Ropivacaine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ropivacaine-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL Ropivacaine-d7). For the blank sample, add 10 µL of acetonitrile.

-

Vortex the samples for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions:

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-5.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500 °C |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ropivacaine | 275.2 | 126.1 | 25 |

| Ropivacaine-d7 (IS) | 282.2 | 133.1 | 25 |

Method Validation Summary

The LC-MS/MS method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters and acceptance criteria are summarized below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Curve Range | 1 - 2000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| LLOQ Accuracy | Within ±20% of nominal value |

| LLOQ Precision | ≤ 20% CV |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (% CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (% CV) (n=18) |

| LLOQ | 1 | 98.5 - 105.2 | ≤ 10.1 | 97.8 - 106.5 | ≤ 12.3 |

| Low QC | 3 | 95.7 - 103.8 | ≤ 8.5 | 96.2 - 104.1 | ≤ 9.8 |

| Mid QC | 100 | 97.1 - 102.5 | ≤ 6.2 | 98.0 - 103.3 | ≤ 7.5 |

| High QC | 1500 | 98.2 - 101.9 | ≤ 5.1 | 99.1 - 102.7 | ≤ 6.4 |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Effect (%) | Recovery (%) |

| Low QC | 92.1 - 103.5 | 85.2 - 91.7 |

| High QC | 94.3 - 101.8 | 87.5 - 93.1 |

Table 4: Stability

| Stability Condition | Duration | Temperature | Accuracy (%) |

| Bench-top | 8 hours | Room Temperature | 95.4 - 103.1 |

| Autosampler | 24 hours | 4 °C | 96.8 - 104.5 |

| Freeze-Thaw (3 cycles) | -20 °C to RT | -20 °C | 97.1 - 102.9 |

| Long-term | 30 days | -80 °C | 98.3 - 105.0 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for Ropivacaine Quantification in Plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Ropivacaine in human plasma. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the method's robustness and high-throughput capabilities. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical method validation and is suitable for use in clinical and research settings.

References

- 1. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. elearning.unite.it [elearning.unite.it]

- 4. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ropivacaine Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of plasma samples for the quantitative analysis of ropivacaine. The methodologies outlined are based on established and validated techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), primarily coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Introduction

Ropivacaine is a widely used long-acting local anesthetic.[1] Accurate quantification of ropivacaine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and lipids, thereby ensuring the accuracy, precision, and sensitivity of the analytical method.[3] This document details various extraction techniques suitable for ropivacaine analysis from plasma samples.

Data Presentation: Quantitative Comparison of Sample Preparation Methods

The following table summarizes the performance characteristics of different sample preparation methods for ropivacaine analysis in plasma, compiled from various studies. This allows for a direct comparison of the efficiency and sensitivity of each technique.

| Sample Preparation Method | Analytical Method | Internal Standard | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Reference(s) |

| Protein Precipitation (Acetonitrile) | LC-MS/MS | Ropivacaine-d7 | Not explicitly stated, but method performance was excellent | 0.5 | 0.5 - 3000 | [4] |

| Protein Precipitation (Acetonitrile) | LC-MS/MS | None used | Not Stated | 1 | 1 - 200 | |

| Protein Precipitation (Trichloroacetic Acid) | LC-MS/MS | Etidocaine | Not Stated | Not Stated | Not Stated | |

| Liquid-Liquid Extraction (Ethyl Ether) | HPLC-UV | Bupivacaine | Not Stated | 25 | 25 - 1000 | |

| Liquid-Liquid Extraction (Ethyl Acetate) | HPLC-UV | Bupivacaine | > 87.9 | 25 | 25 - 1000 | |

| Liquid-Liquid Extraction (Diethyl Ether) | HPLC-UV | Bupivacaine | 93-95 | 4 | Not Stated | |

| Solid-Phase Extraction (Online) | HPLC-UV | Pentrycaine | Not Stated | 1600 | 1600 - 120000 | |

| Solid-Phase Extraction | HPLC-UV | Pentrycaine | 98 | 5 | Up to 2000 | |

| Equilibrium Dialysis followed by SPE | LC-MS | Pentycaine | Not Stated | 2.5 | 2 - 1000 | |

| Molecularly Imprinted SPE | LC-MS | Not Stated | Not Stated | 2.5 nmol/L | Not Stated |

Experimental Protocols

Detailed methodologies for the most common sample preparation techniques are provided below.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This is a rapid and simple method suitable for high-throughput analysis.

Materials:

-

Plasma sample

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Ropivacaine-d7 in acetonitrile, 0.5 µg/mL)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Microcentrifuge

-

Autosampler vials

Procedure:

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 100 µL of the internal standard solution.

-

Add 500 µL of cold acetonitrile to the plasma sample. The recommended ratio of acetonitrile to plasma is typically 3:1 (v/v).

-

Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 3 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Bupivacaine)

-

Alkalinizing agent (e.g., 1 M NaOH or 3 M KOH)

-

Extraction solvent (e.g., Ethyl acetate or Diethyl ether)

-

Glass test tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., Methanol or mobile phase)

-

Autosampler vials

Procedure:

-

Pipette 400 µL of plasma into a glass test tube.

-

Add 50 µL of the internal standard solution.

-

Add 50 µL of 3 M KOH to alkalinize the sample.

-

Add 3 mL of ethyl acetate as the extraction solvent.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalytical Use of (+/-)-Ropivacaine-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of (+/-)-Ropivacaine-d7 as an internal standard (IS) in the bioanalytical quantification of ropivacaine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated procedures to ensure accuracy and reproducibility in pharmacokinetic and toxicokinetic studies.

Introduction

Ropivacaine is a long-acting local anesthetic widely used for surgical anesthesia and pain management.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and to ensure patient safety.[1][3] Stable isotope-labeled internal standards, such as (+/-)-Ropivacaine-d7, are the gold standard for quantitative bioanalysis using mass spectrometry. They exhibit similar chemical and physical properties to the analyte of interest, correcting for variations during sample preparation and analysis, thus leading to high accuracy and precision.[4] This protocol details a validated LC-MS/MS method for the quantification of ropivacaine in plasma utilizing (+/-)-Ropivacaine-d7 as the internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a typical validated bioanalytical method for ropivacaine using (+/-)-Ropivacaine-d7.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | Gemini NX-C18, 3.0 × 100 mm (3 μm particles) |

| Mobile Phase A | 0.05% (V/V) formic acid in water |